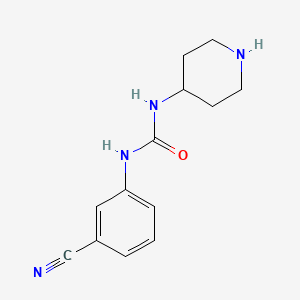![molecular formula C16H19NO4 B7541295 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)
1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid, also known as OPC-31260, is a synthetic compound that belongs to the family of indole derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid is not fully understood. However, it has been suggested that it may act as a partial agonist at the benzodiazepine site of the GABA-A receptor. It may also modulate the activity of the glutamate receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid in lab experiments is its specificity for the benzodiazepine site of the GABA-A receptor. This allows researchers to study the effects of partial agonists at this site in a more targeted manner. However, one limitation of using 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid is its relatively low potency compared to other benzodiazepine site ligands.
Orientations Futures
There are several future directions for research on 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid. One area of interest is its potential use in the treatment of cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid and its effects on neuronal function.
Méthodes De Synthèse
The synthesis of 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid involves a series of chemical reactions that start with the conversion of 2,3-dihydroindole into the corresponding acid chloride. The acid chloride is then reacted with oxolane-2-carboxylic acid and triethylamine to form the intermediate compound. The intermediate compound is further reacted with 3-(dimethylamino)propanoic acid to yield 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid.
Applications De Recherche Scientifique
1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in the treatment of cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-[3-(oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(6-4-13-2-1-9-21-13)17-8-7-11-10-12(16(19)20)3-5-14(11)17/h3,5,10,13H,1-2,4,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBHLECFLBMZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)N2CCC3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)

![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)